molecular formula C10H19NO3 B2516507 Tert-butyl 3-methylmorpholine-4-carboxylate CAS No. 1260875-42-0

Tert-butyl 3-methylmorpholine-4-carboxylate

Cat. No.: B2516507
CAS No.: 1260875-42-0
M. Wt: 201.266
InChI Key: LSDUBIYDVJGIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-methylmorpholine-4-carboxylate (CAS ) is a key chiral building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol, features a morpholine ring that is N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 3-position with a methyl group . The Boc group serves as a protecting agent for secondary amines, enhancing the compound's stability and allowing for selective deprotection under mild acidic conditions later in a synthetic sequence . This reagent is of significant value in medicinal chemistry for the construction of more complex molecules, particularly as a precursor for active pharmaceutical ingredients (APIs). Its application is crucial in the synthesis of various compounds for materials science and drug discovery efforts . Researchers will find this chemical available in high purity, with common specifications of 97% or higher, making it suitable for sensitive synthetic applications . The compound is offered in various enantiopure forms, including the (R)-enantiomer and the (S)-enantiomer , which are essential for stereoselective synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 3-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDUBIYDVJGIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260875-42-0
Record name tert-butyl 3-methylmorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of tert-butyl 3-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl chloroformate with 3-methylmorpholine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Tert-butyl 3-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl 3-methylmorpholine-4-carboxylate serves as an important building block for the synthesis of complex molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in chemical synthesis.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ReactionOutcome
Esterification Reaction with alcoholsFormation of new esters
Nucleophilic Substitution Reaction with halides or aminesFormation of substituted products
Oxidation Conversion to carboxylic acidEnhanced reactivity and functionalization

Biological Research

In biological contexts, this compound is studied for its potential as a drug scaffold. The morpholine ring is prevalent in many pharmaceuticals, and modifications to the tert-butyl group can enhance pharmacokinetic properties such as stability and bioavailability.

Case Study: Drug Development
A study explored the use of this compound derivatives as potential inhibitors for specific enzymes involved in cancer pathways. The derivatives demonstrated significant inhibitory activity, suggesting their utility in therapeutic applications against cancer cells .

Medical Applications

The derivatives of this compound are being investigated for their therapeutic effects. These compounds can act as enzyme inhibitors or receptor modulators, making them candidates for treating various diseases.

Table 2: Potential Therapeutic Applications

Disease TargetMechanism of ActionCompound Type
Cancer Inhibition of tumor growth signalsEnzyme inhibitors
Inflammation Modulation of inflammatory pathwaysReceptor modulators
Neurological Disorders Neuroprotective effectsPotential drug candidates

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other durable materials.

Table 3: Industrial Uses

ApplicationDescription
Coatings Used in formulations for protective coatings
Adhesives Acts as a bonding agent in various adhesive products
Specialty Chemicals Intermediate for synthesizing other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl 3-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The 3-position substituent on the morpholine ring critically influences electronic and steric properties:

Compound Name 3-Position Substituent Molecular Formula Molecular Weight Key Functional Attributes
Tert-butyl 3-methylmorpholine-4-carboxylate Methyl C₁₁H₁₉NO₃ 213.27 g/mol Enhanced lipophilicity; steric hindrance
Tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate Ethynyl, Formyl C₁₃H₁₇NO₄ 251.28 g/mol Reactivity in click chemistry; aldehyde conjugation
Tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate 1,2,4-Triazole C₁₁H₁₈N₄O₃ 254.29 g/mol Bioactive potential; hydrogen-bonding capacity
Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate Cyclopropyl, Formyl C₁₃H₂₁NO₄ 255.31 g/mol Ring strain effects; metabolic stability
Tert-butyl thiomorpholine-4-carboxylate Sulfur (replacing oxygen) C₉H₁₇NO₂S 203.30 g/mol Altered electronic density; redox stability

Key Observations :

  • Methyl substituents (target compound) enhance lipophilicity, favoring membrane permeability in drug design.
  • Ethynyl and formyl groups enable click chemistry and further functionalization, critical in probe synthesis .

Physical and Spectroscopic Properties

  • Crystallinity : The crystal structure of tert-butyl 4-formyl-1H-imidazole-1-carboxylate (analog) shows a P1 space group with a = 5.972 Å, b = 7.173 Å, and hydrogen-bonding interactions . Methyl substituents in the target compound may reduce crystallinity due to steric effects.
  • Enantiomeric Purity : A related indole-containing morpholine derivative achieved 92% enantiomeric excess via asymmetric synthesis, highlighting the feasibility of stereocontrol in analogs .
  • Spectroscopy : HRMS and NMR data (e.g., δH 7.65 ppm for indole protons ) are critical for structural validation.

Biological Activity

Tert-butyl 3-methylmorpholine-4-carboxylate is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a carboxylate functional group, contributing to its reactivity and potential therapeutic applications. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C11H19NO2
  • Molecular Weight : 199.28 g/mol
  • Structure : The morpholine ring provides a stable framework for various substitutions, while the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carboxylate group can participate in hydrogen bonding and ionic interactions, facilitating binding to biological targets.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can act as a modulator for receptors involved in signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that morpholine derivatives exhibit significant antimicrobial activity against various bacterial strains. This compound has been investigated for its potential effectiveness against pathogens, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

This compound has shown promise in cancer research:

  • Inhibition of EGFR Kinases : As an intermediate in the synthesis of BMS-599626, it acts as a selective oral inhibitor of human epidermal growth factor receptor (EGFR) kinases, which are critical in tumor growth and proliferation. This inhibition can lead to reduced cancer cell viability and increased apoptosis in tumor cells .

Case Studies

  • Study on Anticancer Efficacy : A study demonstrated that morpholine derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : In vitro tests showed that this compound had effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Research Findings

StudyFocusFindings
Anticancer ActivitySignificant cytotoxicity against breast and lung cancer cell lines; induction of apoptosis.
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli; potential for therapeutic applications.
Mechanism of ActionActs as an EGFR kinase inhibitor; impacts tumor growth signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Tert-butyl 3-methylmorpholine-4-carboxylate to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen), with temperature control (0–25°C) to minimize side reactions. Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios of reagents (e.g., di-tert-butyl dicarbonate) are critical. Catalysts like triethylamine may accelerate carbamate formation. Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) is recommended for purification .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves structural features like the tert-butyl group and morpholine ring protons. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., ~215.24 g/mol). Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups. Purity is validated via HPLC with UV detection .

Q. How should this compound be stored to ensure stability in long-term studies?

  • Methodological Answer : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the tert-butyl ester. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Regular purity checks via TLC or NMR are advised to detect degradation .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl group creates steric bulk, slowing axial attack in SN2 reactions. Computational studies (DFT) suggest that equatorial conformers dominate in solution due to solvation effects, altering reaction pathways. Low-temperature NMR can monitor conformational dynamics .

Q. How can researchers resolve contradictions in reported biological activities of morpholine derivatives like this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). Structural analogs (e.g., tert-butyl 3-cyclopropyl derivatives) can isolate key pharmacophores .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer : Byproducts like N-alkylated morpholines arise from over-reaction. Use controlled reagent addition (e.g., slow di-Boc addition) and monitor intermediates via LC-MS. Optimize reaction time and temperature using Design of Experiments (DoE) to identify critical factors (e.g., Mo(CO)₆ catalysis in epoxidation) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., cytochrome P450). Include explicit solvent molecules in DFT calculations to account for solvation effects on conformation .

Notes

  • All methodologies are derived from peer-reviewed studies on structurally analogous compounds.
  • Experimental protocols should be validated under controlled laboratory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.